

Physicochemical properties of 4-(Carboxymethyl)phenylboronic acid pinacol ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Carboxymethyl)phenylboronic acid pinacol ester

Cat. No.: B1364592

[Get Quote](#)

An In-Depth Technical Guide to 4-(Carboxymethyl)phenylboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Chemistry

4-(Carboxymethyl)phenylboronic acid pinacol ester, a bifunctional organoboron compound, has emerged as a pivotal intermediate in diverse fields ranging from organic synthesis to pharmaceutical development and material science. Its unique molecular architecture, combining the stability of a pinacol boronic ester with the reactivity of a carboxymethyl group, offers chemists a versatile tool for constructing complex molecular frameworks. The pinacol ester moiety enhances the compound's stability and solubility in organic solvents compared to the free boronic acid, making it more amenable to storage and handling.^{[1][2]} This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Molecular Architecture and Core Properties

The structure of **4-(Carboxymethyl)phenylboronic acid pinacol ester** features a phenyl ring substituted at the para position with a carboxymethyl group (-CH₂COOH) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly known as a pinacol boronate.^[3] This

arrangement provides two distinct reactive sites, enabling sequential and orthogonal chemical modifications.

Caption: Molecular structure of **4-(Carboxymethyl)phenylboronic acid pinacol ester**.

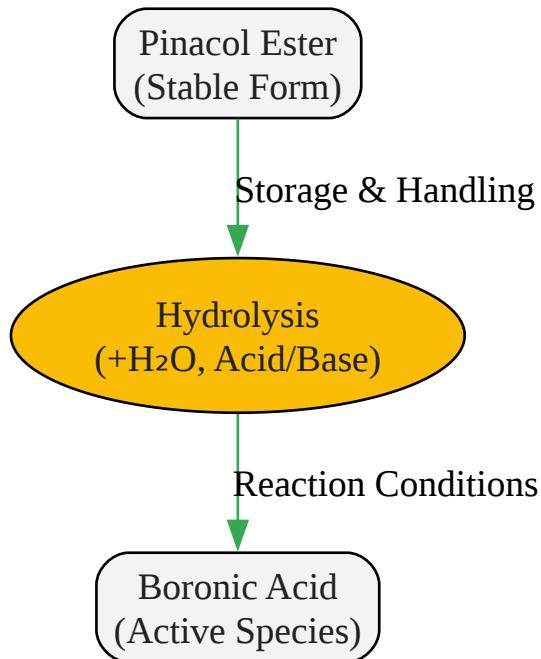
Table 1: Compound Identification

Identifier	Value	Source
CAS Number	797755-07-8	[4] [5]
Molecular Formula	C ₁₄ H ₁₉ BO ₄	[5]
Molecular Weight	262.11 g/mol	[5]
InChI Key	FNLWHBHWDXCWHV- UHFFFAOYSA-N	[5]
SMILES	CC1(C)OB(OC1(C)C)c2ccc(C C(O)=O)cc2	[5]
Synonyms	2-(4-(4,4,5,5-Tetramethyl- 1,3,2-dioxaborolan-2- yl)phenyl)acetic acid	

Part 2: Physicochemical Characteristics

The physical and chemical properties of this compound are largely dictated by its dual functionality. The pinacol ester provides stability and lipophilicity, while the carboxylic acid group introduces polarity and acidity.

Table 2: Key Physicochemical Properties

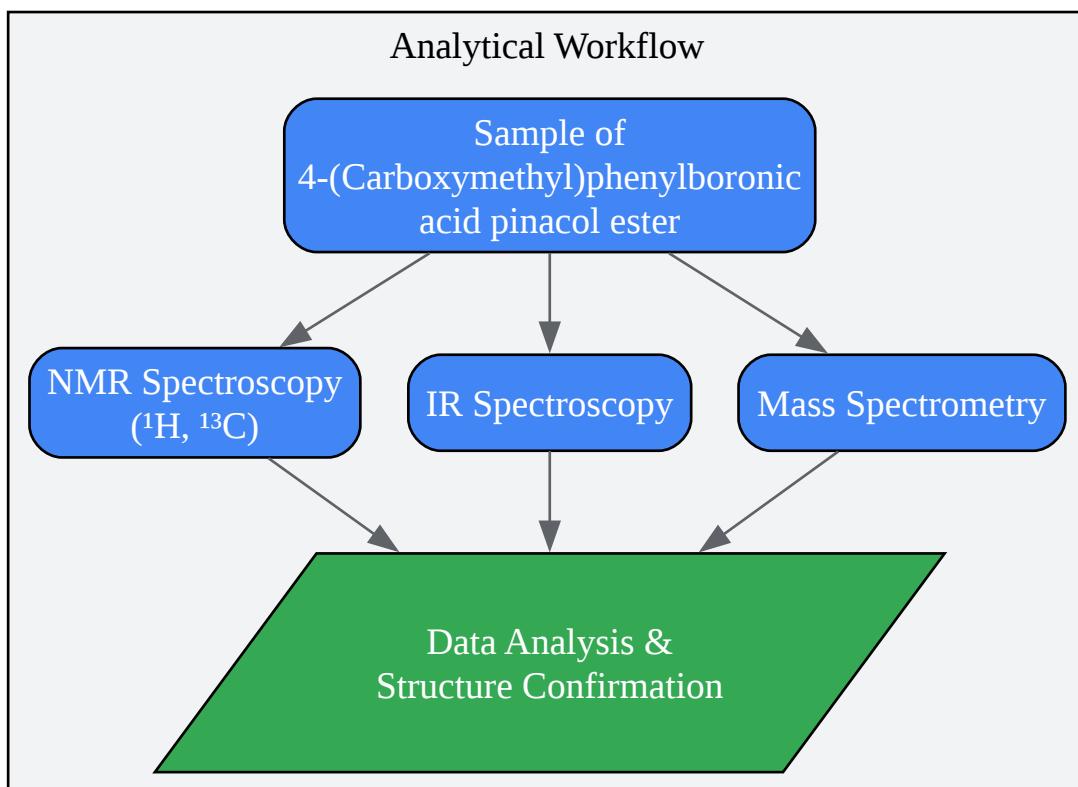

Property	Value	Comments and Causality
Appearance	Solid	Typical for aromatic compounds of this molecular weight. [5]
Melting Point	162-170 °C	The relatively high melting point is indicative of a stable crystalline lattice structure. [5]
Solubility	Soluble in various organic solvents	The pinacol ester enhances solubility over the free boronic acid. The carboxymethyl group increases polarity compared to analogs lacking this feature. [2]
Stability	Stable under recommended storage conditions	The pinacol ester protects the boronic acid moiety from dehydration and oxidation. [1] [6] However, it is sensitive to hydrolysis, especially under acidic or basic conditions. [1] [7]
Acidity	Exhibits acidic properties	The carboxymethyl group can be deprotonated, influencing reactivity at different pH levels. [3]

Stability and Hydrolysis

The stability of boronic esters is a critical factor in their synthetic utility. The pinacol ester of 4-(carboxymethyl)phenylboronic acid is significantly more stable than its corresponding free boronic acid, which is prone to forming cyclic anhydrides (boroxines). This enhanced stability is due to the steric bulk of the pinacol group and the formation of a five-membered dioxaborolane ring, which protects the Lewis acidic boron center.

However, the ester is susceptible to hydrolysis to the corresponding boronic acid, a reaction that can be catalyzed by acid or base.[\[3\]](#)[\[7\]](#) The rate of this hydrolysis is an important

consideration in reaction design, particularly in aqueous media or during Suzuki-Miyaura coupling reactions where the active species is often the boronic acid itself.[7]



[Click to download full resolution via product page](#)

Caption: Hydrolytic conversion of the pinacol ester to the active boronic acid.

Part 3: Analytical Characterization Workflow

Confirming the identity and purity of **4-(Carboxymethyl)phenylboronic acid pinacol ester** is crucial. A multi-technique approach is standard, typically involving Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides distinct signals that are diagnostic of the compound's structure. Key expected resonances include:
 - A singlet for the twelve equivalent protons of the four methyl groups on the pinacol moiety (~1.3 ppm).
 - A singlet for the two protons of the methylene (-CH₂-) group (~3.6 ppm).
 - A pair of doublets in the aromatic region (typically ~7.2-7.8 ppm) corresponding to the para-substituted phenyl ring.
 - A broad singlet for the acidic proton of the carboxylic acid group, which may vary in chemical shift or be unobserved depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the pinacol carbons, the methylene carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. [8]

Infrared (IR) Spectroscopy

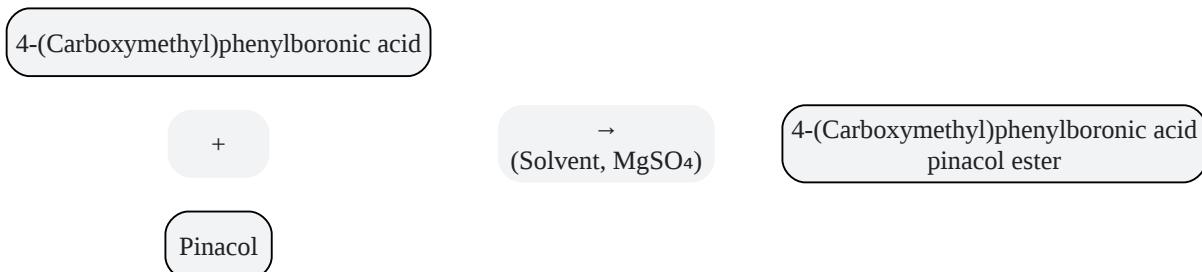
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

- A strong, broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$).
- A sharp, strong C=O stretch from the carbonyl group ($\sim 1700\text{ cm}^{-1}$).
- C-O stretching bands associated with the boronic ester ($\sim 1320\text{-}1360\text{ cm}^{-1}$). [9]
- B-O stretching vibrations ($\sim 1145\text{ cm}^{-1}$). [9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), one would expect to observe the molecular ion peak $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ corresponding to the calculated molecular weight of 262.11 g/mol .

Experimental Protocol: ^1H NMR Sample Preparation and Acquisition


- Preparation: Accurately weigh approximately 5-10 mg of **4-(Carboxymethyl)phenylboronic acid pinacol ester**.
- Dissolution: Dissolve the sample in $\sim 0.7\text{ mL}$ of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. DMSO-d_6 is often preferred to ensure observation of the acidic proton.
- Mixing: Gently vortex the tube to ensure the sample is fully dissolved.
- Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard parameters for ^1H NMR.

- Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.

Part 4: Synthesis and Chemical Reactivity

Synthesis Methods

The most common synthesis route involves the direct esterification of 4-(carboxymethyl)phenylboronic acid with pinacol.^[3] This reaction is typically performed in an organic solvent, often with a dehydrating agent like magnesium sulfate to drive the equilibrium towards the product.^[10]

[Click to download full resolution via product page](#)

Caption: General synthesis via esterification.

Key Chemical Reactions

The utility of this compound stems from its ability to participate in a variety of chemical transformations.

- Suzuki-Miyaura Coupling: This is arguably the most important application. The boronic ester acts as the organoboron partner, coupling with aryl or vinyl halides/triflates in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. The carboxymethyl group can be retained or further modified post-coupling.

- Amide Bond Formation: The carboxylic acid functionality allows for standard peptide coupling reactions with amines to form amides, providing a route to attach this building block to other molecules.
- Esterification: The carboxylic acid can be esterified, for example, to its methyl or ethyl ester, which can alter solubility and protect the acid group during other reactions.[\[11\]](#)

Part 5: Applications in Research and Drug Development

The dual functionality of **4-(Carboxymethyl)phenylboronic acid pinacol ester** makes it a valuable tool in several advanced applications.

- Intermediate in Organic Synthesis: It serves as a key building block for creating complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.[\[3\]](#)
- Pharmaceutical Development:
 - Enzyme Inhibitors: It has been used as an intermediate in the synthesis of potent inhibitors for enzymes like autotaxin and FLT3 kinase, which are targets in cancer therapy.
 - PROTAC Linkers: The compound is employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[12\]](#)[\[13\]](#) PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system to degrade specific disease-causing proteins. [\[12\]](#)
- Material Science: It is used to create reactive oxygen species (ROS)-sensitive materials. The boronic ester can act as a trigger that is cleaved in the presence of ROS like hydrogen peroxide, enabling applications in targeted drug delivery and biosensors.[\[3\]](#)[\[14\]](#)

Part 6: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Table 3: Hazard Information

Hazard Type	GHS Classification	Precautionary Statements
Skin Irritation	Skin Irrit. 2 (H315)	P264, P280, P302+P352[5]
Eye Irritation	Eye Irrit. 2 (H319)	P280, P305+P351+P338[5]
Respiratory Irritation	STOT SE 3 (H335)	P261, P271, P304+P340[5]

Handling Protocols

- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][16]
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [15][17]

Storage Conditions

- Container: Store in a tightly closed container in a dry and cool place.[15][18]
- Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis from atmospheric moisture.[6]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Conclusion

4-(Carboxymethyl)phenylboronic acid pinacol ester stands out as a highly functional and versatile chemical building block. Its enhanced stability, coupled with two distinct points for chemical modification, makes it an invaluable asset in the synthesis of complex organic molecules. Its demonstrated utility in the development of kinase inhibitors, PROTACs, and responsive materials underscores its significance in advancing the frontiers of medicinal chemistry and material science. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 4-(Carboxymethyl)phenylboronic acid pinacol ester | 797755-07-8 [smolecule.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. 4-(羧甲基)苯基硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. (4-METHOXYCARBONYLMETHYLPHENYL)BORONIC ACID PINACOL ESTER(454185-98-9) 1H NMR spectrum [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. aksci.com [aksci.com]
- 18. combi-blocks.com [combi-blocks.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-(Carboxymethyl)phenylboronic acid pinacol ester]. BenchChem, [2026]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1364592#physicochemical-properties-of-4-carboxymethyl-phenylboronic-acid-pinacol-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com